molecular formula C7H8N4 B15330770 2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazine

2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B15330770
M. Wt: 148.17 g/mol
InChI Key: DEQQFDZSZXOHRK-UHFFFAOYSA-N
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Description

2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrazine ring, with two methyl groups attached at the 2 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly option. The reaction typically takes place in dry toluene at 140°C, resulting in good-to-excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methyl groups at the 2 and 6 positions can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve standard laboratory techniques.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrazine oxides, while substitution reactions can produce a variety of functionalized triazolopyrazines.

Scientific Research Applications

2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . By inhibiting these enzymes, the compound can modulate biological processes and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a different ring fusion pattern.

    1,2,3-Triazole-Fused Pyrazines: Compounds with a triazole ring fused to a pyrazine ring but with different substitution patterns.

Uniqueness

2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazine is unique due to its specific substitution pattern and the presence of two methyl groups at the 2 and 6 positions. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C7H8N4/c1-5-4-11-7(3-8-5)9-6(2)10-11/h3-4H,1-2H3

InChI Key

DEQQFDZSZXOHRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=N2)C)C=N1

Origin of Product

United States

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